1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene is an organic compound characterized by the presence of an acetamidoethylsulfanyl group and a fluorosulfonyloxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzene derivative is reacted with 2-acetamidoethylsulfanyl chloride in the presence of a base. The fluorosulfonyloxy group can be introduced via sulfonation followed by fluorination under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as:
- Preparation of intermediates.
- Sequential addition of functional groups.
- Purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon.
Substitution: The fluorosulfonyloxy group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Ammonia, thiols, under basic or acidic conditions.
Major Products Formed:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene involves its interaction with molecular targets through its reactive functional groups. The acetamidoethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorosulfonyloxy group can participate in electrophilic reactions, further modifying biological molecules .
Comparison with Similar Compounds
- 1-(2-Acetamidoethylsulfanyl)-4-hydroxybenzene
- 1-(2-Acetamidoethylsulfanyl)-4-chlorobenzene
- 1-(2-Acetamidoethylsulfanyl)-4-nitrobenzene
Uniqueness: 1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene is unique due to the presence of both acetamidoethylsulfanyl and fluorosulfonyloxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specialized applications .
Properties
IUPAC Name |
1-(2-acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S2/c1-8(13)12-6-7-17-10-4-2-9(3-5-10)16-18(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGQUAZOLMHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=CC=C(C=C1)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.